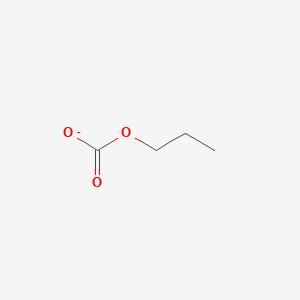
propyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl carbonate is an organic compound with the chemical formula C4H6O3. It is a cyclic carbonate ester derived from propylene glycol. This colorless and odorless liquid is useful as a polar, aprotic solvent . This compound is chiral, but it is used as the racemic mixture in most contexts .
Preparation Methods
Propyl carbonate can be synthesized through various methods. One common method involves the reaction between propylene epoxide and carbon dioxide, which achieves 100% atomic economy . This process is attractive due to the use of carbon dioxide, a renewable and abundant source of carbon . Another method involves the reaction between urea and propylene glycol over zinc acetate . Industrial production methods often utilize these reactions due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Propyl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: This compound reacts with water to form propylene glycol and carbon dioxide.
Transesterification: It reacts with alcohols to form different carbonates and alcohols.
Reaction with Amines: This compound reacts with amines to form carbamates.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are propylene glycol, different carbonates, and carbamates .
Scientific Research Applications
Propyl carbonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of propyl carbonate involves its role as a solvent and reactant in various chemical processes. Its high molecular dipole moment makes it an effective solvent for polar compounds . In reactions, it acts as a carbon source, facilitating the formation of carbonates and carbamates .
Comparison with Similar Compounds
Propyl carbonate is similar to other cyclic carbonates such as ethylene carbonate and dimethyl carbonate . it has a higher molecular dipole moment, making it a more effective solvent for certain applications . Unlike ethylene carbonate, this compound is derived from propylene glycol, which gives it unique properties and applications .
Similar compounds include:
- Ethylene carbonate
- Dimethyl carbonate
- Propylene glycol cyclic carbonate
This compound stands out due to its environmental benefits and efficiency in various chemical processes .
Properties
CAS No. |
57272-08-9 |
|---|---|
Molecular Formula |
C4H7O3- |
Molecular Weight |
103.10 g/mol |
IUPAC Name |
propyl carbonate |
InChI |
InChI=1S/C4H8O3/c1-2-3-7-4(5)6/h2-3H2,1H3,(H,5,6)/p-1 |
InChI Key |
FOWDZVNRQHPXDO-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















